molecular formula C7H6ClN3 B1378252 4-Amino-7-chloro-6-azaindole CAS No. 1427502-60-0

4-Amino-7-chloro-6-azaindole

Cat. No.: B1378252
CAS No.: 1427502-60-0
M. Wt: 167.59 g/mol
InChI Key: RORBRPOTKAOEBK-UHFFFAOYSA-N
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Description

4-Amino-7-chloro-6-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The presence of both amino and chloro substituents on the azaindole ring enhances its chemical reactivity and potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-chloro-6-azaindole typically involves the use of pyridine and pyrrole building blocks. One common method is the metal-catalyzed cross-coupling reaction, which includes the Sonogashira, Heck, and Suzuki cross-couplings. These reactions often start with amino-halopyridines and involve the formation of the pyrrole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of microwave heating to accelerate reaction steps. This method can significantly reduce reaction times and improve yields. Additionally, protecting-group-free routes have been developed to simplify the synthesis and reduce the number of steps required .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-chloro-6-azaindole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce a variety of substituted azaindoles .

Scientific Research Applications

4-Amino-7-chloro-6-azaindole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-7-chloro-6-azaindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    7-Azaindole: Similar in structure but lacks the amino and chloro substituents.

    6-Amino-7-chloro-4-azaindole: Another isomer with different positioning of the amino and chloro groups.

    5-Cyano-6-amino-7-azaindole: Contains a cyano group instead of a chloro group.

Uniqueness

4-Amino-7-chloro-6-azaindole is unique due to the presence of both amino and chloro groups on the azaindole ring. This combination enhances its reactivity and potential for diverse applications in medicinal chemistry. The specific positioning of these groups also influences its biological activity and makes it a valuable compound for drug discovery .

Properties

IUPAC Name

7-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-6-4(1-2-10-6)5(9)3-11-7/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORBRPOTKAOEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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